molecular formula C21H20FN3O3S B4461259 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide

4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide

Cat. No. B4461259
M. Wt: 413.5 g/mol
InChI Key: UKCULTMJQROQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide, also known as FM-381, is a small molecule drug that has been developed as a potential treatment for autoimmune diseases and cancer.

Mechanism of Action

4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide exerts its therapeutic effects by selectively inhibiting Bruton's tyrosine kinase (BTK), a key signaling molecule in the immune system. BTK is involved in the activation of B cells and T cells, as well as the production of pro-inflammatory cytokines. By inhibiting BTK, 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide reduces the activation of B cells and T cells, as well as the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects
4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been shown to have a favorable pharmacokinetic profile in preclinical studies. The drug is rapidly absorbed and distributed to target tissues, and is eliminated from the body through metabolism and excretion. 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide is its potent and selective inhibition of BTK. This allows for the selective targeting of B cells and T cells, which are involved in the pathogenesis of autoimmune diseases and cancer. However, one limitation of 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide is its relatively short half-life, which may limit its efficacy in chronic diseases.

Future Directions

There are several future directions for the development of 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been shown to be effective in preclinical models of these diseases, and may have potential as a new therapeutic option. Another potential application is in combination therapy with other anti-cancer drugs, such as immune checkpoint inhibitors. 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been shown to enhance the anti-tumor activity of these drugs, and may have potential as a combination therapy. Finally, future studies may focus on the development of new formulations of 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide with improved pharmacokinetic properties, such as extended-release formulations.
Conclusion
In conclusion, 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide is a promising small molecule drug that has potential as a new therapeutic option for autoimmune diseases and cancer. The drug exerts its therapeutic effects by selectively inhibiting BTK, a key signaling molecule in the immune system. 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been shown to be well-tolerated and effective in preclinical studies, and may have potential for further development as a new therapeutic agent.

Scientific Research Applications

4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been extensively studied in preclinical models of autoimmune diseases and cancer. In these studies, 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has demonstrated potent anti-inflammatory and anti-tumor activity. 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide has been shown to inhibit the proliferation of T cells and B cells, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells.

properties

IUPAC Name

4-[(2-fluoro-N-methylsulfonylanilino)methyl]-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-29(27,28)25(20-5-3-2-4-19(20)22)15-17-6-8-18(9-7-17)21(26)24-14-16-10-12-23-13-11-16/h2-13H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCULTMJQROQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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